molecular formula C15H19N5O4S B2904553 N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 1797622-30-0

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2904553
CAS No.: 1797622-30-0
M. Wt: 365.41
InChI Key: DGTSTOIKLLXUHY-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups at positions 4 and 2, respectively. The pyrimidine ring is linked via a sulfamoyl (-SO₂NH-) bridge to a phenyl group bearing an acetamide (-NHCOCH₃) moiety.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-10(21)17-11-5-7-12(8-6-11)25(22,23)19-13-9-16-15(24-4)18-14(13)20(2)3/h5-9,19H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTSTOIKLLXUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. The initial step usually includes the synthesis of 4-(dimethylamino)-2-methoxypyrimidine. This is followed by sulfonation to obtain 4-(dimethylamino)-2-methoxypyrimidin-5-yl sulfonic acid, which is then reacted with phenylamine to form the desired intermediate. The final step involves acetylation to produce this compound.

Industrial Production Methods

For industrial production, the same synthetic route is often used, albeit optimized for large-scale production. This includes the use of robust reaction conditions, efficient catalysts, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group is particularly susceptible.

  • Reduction: Reduction can occur at the sulfonamide linkage.

  • Substitution: N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: Reagents such as halogens for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed

  • Oxidation: The main products are often N-oxide derivatives.

  • Reduction: Produces reduced sulfonamides.

  • Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide finds applications in:

  • Chemistry: As a precursor in the synthesis of more complex molecules.

  • Biology: Used in studying enzyme interactions due to its unique structure.

  • Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

  • Industry: Employed in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves:

  • Molecular Targets: It interacts with proteins and enzymes, modifying their activity.

  • Pathways: It may inhibit enzymatic pathways critical for bacterial cell wall synthesis or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine/sulfamoyl substituents and phenyl-acetamide modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Features Molecular Weight (g/mol) Key Properties/Bioactivity Reference(s)
N-(4-(N-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide Pyrimidine: 4-(dimethylamino), 2-methoxy; Phenyl: acetamide ~407.45 High solubility (dimethylamino), potential kinase inhibition, metabolic stability (methoxy)
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide (Compound 9, ) Pyridine-2-yl instead of pyrimidine; lacks dimethylamino/methoxy ~345.38 Apoptosis induction in colon cancer cells; lower solubility
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p, ) Naphthalen-2-yl substituent; bulky aromatic group ~384.42 Enhanced lipophilicity; possible CYP450 interactions
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () Bromophenyl + thienyl-acetamide; halogenated ~310.18 Antimicrobial activity; halogen enhances reactivity
2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide () Cyano-acrylamide + pyridin-2-yl ~405.44 Pro-apoptotic activity; acrylamide moiety for covalent binding

Key Observations :

Substituent Effects on Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., naphthalen-2-yl in 4p) . Halogenated analogs (e.g., N-(4-bromophenyl) derivatives) exhibit higher reactivity but lower solubility .

Bioactivity Modulation: Pyrimidine-based analogs (target compound) are hypothesized to target kinases due to structural resemblance to ATP-binding sites, whereas pyridine derivatives (e.g., Compound 9) show apoptosis induction via non-kinase pathways . Bulky substituents (e.g., naphthalen-2-yl in 4p) may reduce membrane permeability but enhance protein binding via π-π stacking .

Synthetic Routes: The target compound likely requires multi-step synthesis involving sulfamoylation of the pyrimidine intermediate, followed by acetamide coupling. This contrasts with copper-catalyzed methods for naphthalene derivatives () . Piperidine/ethanol-mediated condensation () is common for acrylamide derivatives but less suitable for methoxy-substituted pyrimidines due to steric hindrance .

Spectroscopic Differentiation: The target compound’s ¹H NMR would show distinct singlets for dimethylamino (δ ~2.8–3.0) and methoxy (δ ~3.8) groups, absent in analogs like Compound 9 . IR spectra confirm sulfonamide (SO₂NH, ~1330 cm⁻¹) and acetamide (C=O, ~1680 cm⁻¹) functionalities across all analogs .

Biological Activity

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in silico analyses.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : Approx. 350.39 g/mol

The presence of the dimethylamino group and the methoxypyrimidine moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Notably, an in vitro study evaluated its efficacy against A549 lung cancer cells, revealing an IC50_{50} value of 40.89 μg/mL . This indicates moderate cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation effectively.

Cell Line IC50_{50} (μg/mL)Mechanism of Action
A54940.89Apoptosis induction

2. Antioxidant Activity

In addition to its anticancer effects, the compound has shown moderate antioxidant activity. This was assessed through various assays measuring the ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

3. Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties. Although specific studies focusing on this aspect were limited in the available literature, sulfonamide derivatives are generally known for their efficacy against bacterial infections.

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with enzymes involved in cancer metabolism and cell signaling pathways.

  • Target Proteins : Insulysin and other metabolic enzymes
  • Binding Affinity : Calculated using molecular dynamics simulations

Case Studies and Experimental Data

Several case studies highlight the synthesis and characterization of this compound using various spectroscopic techniques (FT-IR, UV–Vis, NMR). These techniques confirmed the successful formation of the desired sulfonamide derivative and provided insights into its structural properties.

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